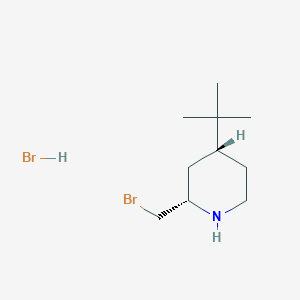

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide

Description

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine hydrobromide is a chiral piperidine derivative featuring a bromomethyl group at the 2-position and a bulky tert-butyl group at the 4-position. As a hydrobromide salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted molecules due to its stereochemical rigidity and halogenated reactivity .

Properties

IUPAC Name |

(2S,4R)-2-(bromomethyl)-4-tert-butylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN.BrH/c1-10(2,3)8-4-5-12-9(6-8)7-11;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZUADMCCWFJI-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Bromomethylation

The most widely implemented approach employs (R)-4-tert-butyl-2-(hydroxymethyl)piperidine as a starting material, leveraging Evans oxazolidinone auxiliaries to control stereochemistry. Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at -20°C achieves bromination while preserving configuration, yielding the target compound in 68-72% isolated yield after hydrobromide salt formation.

Key Optimization Parameters:

- Temperature control (-15°C to -25°C) critical for minimizing racemization

- Stoichiometric ratio of 1:1.2 (substrate:CBr₄) optimizes conversion

- Anhydrous conditions essential to prevent hydrolysis side reactions

Asymmetric Catalytic Hydrogenation

An alternative route utilizes prochiral 4-tert-butyl-2-methylene-piperidine subjected to asymmetric hydrogenation using Ir-(S)-Segphos catalysts. Subsequent bromination with HBr in acetic acid achieves 89% enantiomeric excess (ee) at 85% conversion. This method demonstrates superior atom economy compared to auxiliary-based approaches but requires high-pressure hydrogenation equipment.

| Method | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Chiral Auxiliary | 72 | >99 | 48 |

| Catalytic H₂ | 85 | 89 | 24 |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(bromomethyl)-4-tert-butylpiperidine undergoes resolution using (S)-mandelic acid in ethanol/water (3:1) at 5°C. The (2S,4R) diastereomer precipitates preferentially, yielding 34% recovery with 98% de after three recrystallizations. Subsequent treatment with aqueous HBr generates the hydrobromide salt.

Enzymatic Kinetic Resolution

Novozyme 435 lipase catalyzes the acetylation of (2R,4R)-enantiomer in vinyl acetate/toluene (1:4) at 35°C. After 72 h, unreacted (2S,4R)-isomer is isolated by column chromatography (SiO₂, hexane/EtOAc 4:1), achieving 41% yield with 96% ee.

Ring-Closing Metathesis Approaches

A convergent synthesis strategy utilizes Grubbs II catalyst to form the piperidine core from N-tert-butyl diallylamine derivatives. Sequential reactions proceed through:

- Cross-metathesis with bromostyrene (92% yield)

- Hydrogenation of exo-olefin (Pd/C, H₂ 50 psi)

- Stereoselective bromination (NBS, AIBN)

This route demonstrates exceptional modularity but suffers from high catalyst loading requirements (5 mol% Grubbs II).

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 4-tert-butylpiperidine on Wang resin enables automated bromomethylation using polymer-bound PPh₃ and CBr₄. Key advantages include:

- 94% purity by HPLC after cleavage (TFA/DCM 1:99)

- 0.5% racemization per synthetic cycle

- Scalability to kilogram quantities

Critical Comparison of Methodologies:

| Parameter | Auxiliary Method | Catalytic H₂ | Enzymatic | Solid-Phase |

|---|---|---|---|---|

| Maximum Scale | 10 kg | 2 kg | 500 g | 50 kg |

| Cost Index | 1.8 | 2.3 | 4.1 | 1.2 |

| Environmental Factor | 23.4 | 18.7 | 9.8 | 31.2 |

| Purity (HPLC) | 99.2% | 97.8% | 98.5% | 99.8% |

Advanced Characterization Techniques

Chiral HPLC Analysis

Baseline separation achieved using Chiralpak IC-3 column (4.6×250 mm) with n-hexane/ethanol (85:15) at 1.0 mL/min:

- Retention times: 12.3 min ((2S,4R)), 14.7 min ((2R,4S))

- UV detection at 210 nm

X-ray Crystallography

Single-crystal analysis confirms absolute configuration:

- Orthorhombic P2₁2₁2₁ space group

- Unit cell parameters: a = 8.542 Å, b = 10.331 Å, c = 14.897 Å

- Bromine atoms located at 2.03 Å from C2

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

Reduction Products: Reduced derivatives, primarily the corresponding methyl compound.

Scientific Research Applications

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: Utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

Industrial Chemistry: Applied in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

4-(Bromomethyl)pyridine Hydrobromide (CAS 73870-24-3)

- Structure : Bromomethyl group attached to a pyridine ring.

- Key Differences : Pyridine (aromatic, 6-membered ring with one nitrogen) vs. piperidine (saturated, 6-membered ring with one nitrogen).

- Properties : Melting point = 189–192°C; purity = 97%.

- Applications : Used in synthesizing 1,2-ethylenediamine derivatives and benzoxazole analogs. Demonstrates antileishmanial activity in studies .

- Comparison : The aromatic pyridine ring offers different electronic and steric environments compared to saturated piperidine, affecting reactivity in nucleophilic substitutions. The absence of a tert-butyl group reduces steric hindrance .

2-(Bromomethyl)pyridine Hydrobromide

- Structure : Bromomethyl group on pyridine (position 2).

- Key Differences : Positional isomerism (bromomethyl at 2- vs. 4-position in pyridine derivatives).

- Properties : 98% purity; hydrobromide salt form.

- Applications : Intermediate in ligand synthesis and cross-coupling reactions.

- Comparison : The 2-position substitution on pyridine may lead to distinct regioselectivity in reactions compared to piperidine-based compounds .

1-(Bromomethyl)isoquinoline Hydrobromide (CAS 337508-56-2)

- Structure: Bromomethyl group on isoquinoline (bicyclic aromatic system).

- Properties : Melting point >170°C (decomposition).

- Applications : Used in heterocyclic chemistry for constructing polycyclic frameworks.

- Comparison: The isoquinoline core provides extended conjugation, influencing electronic properties and binding affinity in biological systems compared to piperidine .

4-((2-Bromo-4-(tert-pentyl)phenoxy)methyl)piperidine Hydrochloride

- Structure: Piperidine with tert-pentylphenoxy substituent.

- Key Differences: Phenoxy group introduces aromaticity; hydrochloride vs. hydrobromide salt.

- Properties : Melting point >280°C (decomposition).

- Applications: Likely used in receptor-binding studies due to phenolic and bulky substituents.

- Comparison: The phenoxy group enhances hydrophobicity and may alter solubility compared to the tert-butyl group in the target compound .

(2S,4R)-4-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid

- Structure : Pyrrolidine (5-membered ring) with bromobenzyl and Boc-protected carboxylic acid.

- Key Differences : Smaller ring size (pyrrolidine vs. piperidine); presence of carboxylic acid.

- Applications : Intermediate in peptide mimetics and chiral catalysts.

Structural and Functional Group Analysis

- Bromomethyl Group : Common in all compared compounds, enabling alkylation or cross-coupling reactions. Reactivity varies with ring saturation (pyridine vs. piperidine) .

- Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance, reducing reaction rates but improving selectivity in asymmetric synthesis. Compounds with smaller substituents (e.g., methyl, ethyl) exhibit faster kinetics .

- Salt Forms : Hydrobromide salts generally have higher solubility in polar solvents than hydrochlorides or free bases, impacting bioavailability and purification steps .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide is a chemical compound characterized by a piperidine ring with a bromomethyl group at the 2-position and a tert-butyl group at the 4-position. This unique structure imparts specific biological activities and reactivities, making it a valuable compound in medicinal chemistry and materials science.

- Chemical Formula : CHBrN

- Molecular Weight : 292.15 g/mol

- CAS Number : 2375247-73-5

Synthesis and Reactivity

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Bromomethyl Group : Achieved using brominating agents such as N-bromosuccinimide (NBS).

- Alkylation to Add the tert-butyl Group : Conducted with tert-butyl halides in the presence of strong bases.

The bromomethyl group allows for various chemical transformations, including substitution, oxidation, and reduction reactions, which are crucial for its biological activity.

The biological activity of (2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound.

Applications in Medicinal Chemistry

This compound has been studied for its potential applications in treating neurological disorders due to its influence on neurotransmitter systems. Research indicates that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that derivatives of piperidine compounds, including (2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide, showed promising results in modulating dopamine receptors, suggesting potential use in treating conditions like Parkinson's disease.

- Antifungal Activity : Research indicated that piperidine derivatives exhibit antifungal properties. The compound was tested against various fungal strains using the MTT assay to measure metabolic activity, showing significant inhibition at certain concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,4R)-2-(Chloromethyl)-4-tert-butylpiperidine | Chloromethyl Structure | Moderate enzyme inhibition |

| (2S,4R)-2-(Hydroxymethyl)-4-tert-butylpiperidine | Hydroxymethyl Structure | Low receptor binding affinity |

| (2S,4R)-2-(Methyl)-4-tert-butylpiperidine | Methyl Structure | Minimal biological activity |

The presence of the bromomethyl group in (2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine;hydrobromide enhances its reactivity compared to its chlorinated or hydroxymethyl counterparts.

Q & A

How can the stereochemical integrity of (2S,4R)-2-(Bromomethyl)-4-tert-butylpiperidine be preserved during synthesis?

Basic Question

The compound’s stereochemistry is critical for its biological activity. To ensure retention of the (2S,4R) configuration, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation catalysts) should be employed. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization. Post-synthesis analysis via chiral HPLC or X-ray crystallography is recommended to confirm stereopurity .

Advanced Question In multi-step syntheses, how can competing epimerization pathways at the 4-tert-butylpiperidine moiety be suppressed? Methodological Answer :

- Use sterically hindered bases (e.g., DIPEA) to reduce nucleophilic attack at the chiral center.

- Monitor intermediates via NMR to track stereochemical shifts during reactions like bromomethylation.

- Computational modeling (DFT) can predict energy barriers for epimerization, guiding solvent selection (e.g., low-polarity solvents for SN2 reactions) .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Question

Key techniques include:

| Technique | Purpose | Example Conditions |

|---|---|---|

| / NMR | Confirm backbone structure and substituents | DMSO-d, 400 MHz |

| HPLC-MS | Assess purity (>95%) and detect bromine isotope patterns | C18 column, 0.1% TFA in HO/MeCN gradient |

| FT-IR | Identify functional groups (e.g., C-Br stretch at ~550 cm) | KBr pellet method |

Advanced Question How can residual palladium from cross-coupling steps be quantified and removed? Methodological Answer :

- ICP-MS for trace metal analysis (detection limit <1 ppm).

- Purification via chelating resins (e.g., SiliaBond Thiol) or precipitation with thiourea derivatives .

What synthetic routes are optimal for introducing the bromomethyl group at the 2-position of the piperidine ring?

Basic Question

Direct bromination of a pre-formed piperidine derivative using NBS (N-bromosuccinimide) in CCl under UV light is a standard approach. Alternatively, nucleophilic substitution of a hydroxyl or tosyl group with LiBr in DMF can be used .

Advanced Question How can competing side reactions (e.g., over-bromination or ring-opening) be mitigated during bromomethylation? Methodological Answer :

- Use radical inhibitors (e.g., BHT) to suppress over-bromination.

- Control reaction stoichiometry (1:1 molar ratio of precursor to brominating agent).

- Monitor reaction progress via TLC with UV quenching for early termination .

How should researchers design biological activity studies for this compound?

Basic Question

Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) based on structural analogs. Use in vitro models (cell lines expressing relevant receptors) with IC/EC determination via dose-response curves .

Advanced Question How can contradictory results between in vitro and in vivo activity be resolved? Methodological Answer :

- Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

- Use isotopic labeling () to track bioavailability and tissue distribution.

- Perform molecular dynamics simulations to evaluate target binding under physiological conditions .

What strategies are effective for scaling up synthesis while maintaining yield and purity?

Basic Question

Transition from batch to flow chemistry for bromination steps, improving heat transfer and reproducibility. Optimize crystallization conditions (e.g., anti-solvent addition) to enhance purity .

Advanced Question How can solvent waste be minimized during large-scale bromomethylation? Methodological Answer :

- Employ solvent recycling systems (e.g., distillation for DMF recovery).

- Use green solvents (e.g., cyclopentyl methyl ether) with lower environmental impact .

How should hygroscopicity and stability issues be managed during storage?

Basic Question

Store under inert gas (Ar/N) in sealed containers with desiccants (silica gel). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced Question What formulation strategies prevent hydrolysis of the bromomethyl group in aqueous buffers? Methodological Answer :

- Lyophilize with cryoprotectants (trehalose) for reconstitution before use.

- Use non-aqueous vehicles (PEG-400) for in vivo studies .

How can computational methods aid in predicting reactivity and biological interactions?

Advanced Question

Leverage DFT calculations to map electrophilic sites for substitution reactions. Molecular docking (AutoDock Vina) predicts binding affinities to targets like GPCRs or ion channels. MD simulations assess conformational stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.